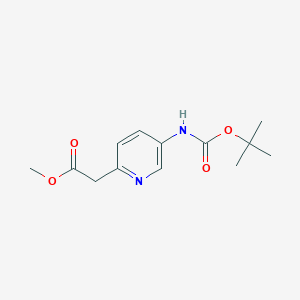
3-Mesitylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mesitylpropanenitrile is an organic compound with the molecular formula C12H15N. It features a mesityl group (a derivative of mesitylene) attached to a propanenitrile moiety. This compound is characterized by its aromatic ring and nitrile functional group, making it a versatile molecule in organic synthesis and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Mesitylpropanenitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of mesitylene with a suitable nitrile precursor. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 3-Mesitylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
科学的研究の応用
3-Mesitylpropanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Mesitylpropanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating or electron-withdrawing nature of substituents .
Molecular Targets and Pathways:
Electrophilic Substitution: The mesityl group can stabilize carbocation intermediates, facilitating reactions on the aromatic ring.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming imines or amines.
類似化合物との比較
Benzyl cyanide: Similar structure with a benzyl group instead of a mesityl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
3-Phenylpropanenitrile: Features a phenyl group attached to a propanenitrile moiety.
Uniqueness of 3-Mesitylpropanenitrile: this compound is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in organic synthesis and industrial applications .
特性
CAS番号 |
27645-05-2 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-5H2,1-3H3 |
InChIキー |
DLSLPHKCRAOIEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


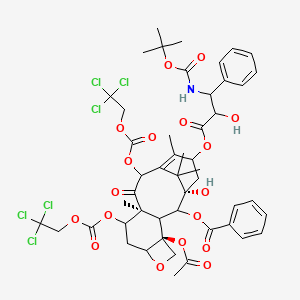
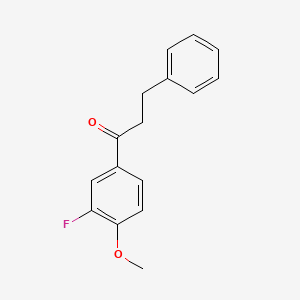
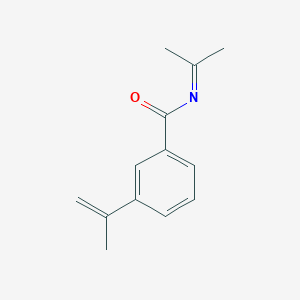
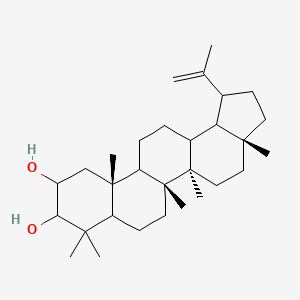
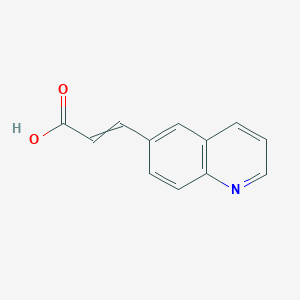
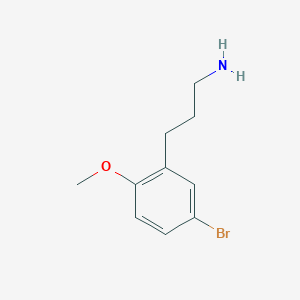
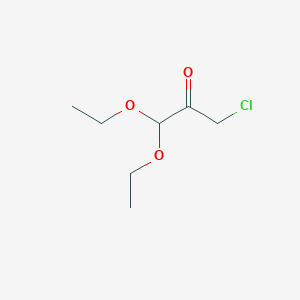

![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)

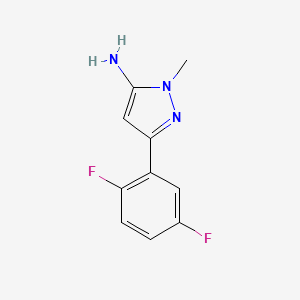
![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)
